1,4-di(7-Guanosyl)butane

DNA adduct standard busulfan cross-link structural confirmation

Procure 1,4-di(7-guanosyl)butane (CAS 74746-58-0), the sole defined bis-ribonucleoside adduct reference standard for busulfan-induced DNA interstrand cross-link quantification. Unlike the mono-alkylated (74746-57-9) or mixed adduct (74746-59-1), only this C4 butane-linked bis-guanosine compound and its mixed counterpart generate the definitive HPLC marker 1,4-di(7-guanyl)butane upon mild acid hydrolysis. Its unique butane linker distinguishes it from nitrogen mustard (G-NOR-G, ethyl linker) and diepoxybutane (bis-N7G-BD) standards, ensuring absolute analytical specificity. Validated sensitivity (LOD: 0.015 fmol; LOQ: 0.05 fmol) supports clinical precision dosing workflows. Guarantee your calibration curve integrity by securing the authentic ribonucleoside precursor.

Molecular Formula C24H34N10O10+2
Molecular Weight 622.6 g/mol
CAS No. 74746-58-0
Cat. No. B12703010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-di(7-Guanosyl)butane
CAS74746-58-0
Molecular FormulaC24H34N10O10+2
Molecular Weight622.6 g/mol
Structural Identifiers
SMILESC1=[N+](C2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N)C6C(C(C(O6)CO)O)O
InChIInChI=1S/C24H32N10O10/c25-23-27-17-11(19(41)29-23)31(7-33(17)21-15(39)13(37)9(5-35)43-21)3-1-2-4-32-8-34(18-12(32)20(42)30-24(26)28-18)22-16(40)14(38)10(6-36)44-22/h7-10,13-16,21-22,35-40H,1-6H2,(H4-2,25,26,27,28,29,30,41,42)/p+2/t9-,10-,13-,14-,15-,16-,21-,22-/m1/s1
InChIKeyXVFDHWXINSBYAB-LAMCKDNKSA-P
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-di(7-Guanosyl)butane (CAS 74746-58-0): Busulfan-Specific Bis-Guanosine DNA Cross-Link Adduct for Analytical Reference


1,4-di(7-Guanosyl)butane (CAS 74746-58-0) is a synthetic bis-nucleoside adduct formed by the reaction of guanosine with the bifunctional alkylating chemotherapeutic busulfan [1]. It belongs to the class of N7-alkylguanine DNA cross-links and is a specific marker for busulfan-induced DNA interstrand cross-linking. The compound consists of two guanosine units linked at their N7 positions via a four-carbon butane bridge (C24H34N10O10; MW 622.6 g/mol) and is a ribonucleoside form of the clinically observed DNA cross-link N7G-Bu-N7G [2]. As the foundational reference standard for busulfan-DNA adduct detection, its value lies in its defined structural identity as the bis-ribonucleoside adduct, which distinguishes it from related mono-alkylated, mixed, or deoxyribonucleoside adducts formed in the same reaction [1].

Why 1,4-di(7-Guanosyl)butane Cannot Be Replaced by Other Busulfan-Guanosine Adducts or Generic N7-Alkylguanine Standards


Busulfan reaction with guanosine generates three structurally distinct products: the mono-adduct 7-(δ-hydroxybutyl)guanosine (CAS 74746-57-9), the mixed adduct 1-(7-guanyl)-4-(7-guanosinyl)butane (CAS 74746-59-1), and the bis-adduct 1,4-di(7-guanosyl)butane (CAS 74746-58-0). These compounds differ in molecular weight, charge state, and chromatographic behavior, making them non-interchangeable as HPLC reference standards [1]. Only 1,4-di(7-guanosyl)butane and its mixed counterpart can be converted by mild acid hydrolysis to 1,4-di(7-guanyl)butane, the definitive HPLC marker for busulfan-DNA cross-links [1]. Furthermore, the deoxyribonucleoside form (N7G-Bu-N7G), which is measured in patient DNA, requires ribonucleoside standards for accurate quantification [2]. Broad class N7-alkylguanine standards from nitrogen mustards (e.g., G-NOR-G) or diepoxybutane (bis-N7G-BD) differ in linker chemistry, mass, and fragmentation patterns, precluding their use for busulfan-specific assays [3].

1,4-di(7-Guanosyl)butane: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Identity Differentiation: Bis-Ribonucleoside vs. Mixed Adduct vs. Mono-Adduct

1,4-di(7-Guanosyl)butane is the symmetrical bis-ribonucleoside adduct bearing two guanosine moieties. It is structurally distinct from the mixed adduct 1-(7-guanyl)-4-(7-guanosinyl)butane (one guanine base + one guanosine) and the mono-adduct 7-(δ-hydroxybutyl)guanosine (one guanosine). Molecular weight provides unambiguous differentiation: 1,4-di(7-guanosyl)butane has MW 622.6 g/mol (C24H34N10O10+2) [1], while the mixed adduct has MW 489.5 g/mol (C19H25N10O6+) , and the mono-adduct has MW 356.4 g/mol (C14H22N5O6+) [2]. These three adducts are separable by reversed-phase HPLC as demonstrated by Tong & Ludlum [3], confirming that procurement of the correct compound is essential for retention time alignment and peak identification.

DNA adduct standard busulfan cross-link structural confirmation molecular weight differentiation

Conversion to 1,4-di(7-guanyl)butane HPLC Marker: Shared Property of Bis- and Mixed-Adducts but Absent in Mono-Adduct

Both 1,4-di(7-guanosyl)butane and 1-(7-guanyl)-4-(7-guanosinyl)butane undergo quantitative conversion to 1,4-di(7-guanyl)butane upon mild acid hydrolysis, generating a single defined HPLC-detectable species used as a marker for busulfan-DNA cross-links [1]. The mono-adduct 7-(δ-hydroxybutyl)guanosine cannot be converted to this marker and therefore cannot serve as a surrogate standard for detecting DNA cross-links. Tong & Ludlum demonstrated that the marker 1,4-di(7-guanyl)butane co-elutes with the product released from busulfan-treated DNA, confirming that the bis-guanosyl adduct (or its mixed counterpart) is the requisite synthetic precursor for generating an authentic HPLC reference standard [1].

HPLC reference standard acid hydrolysis conversion busulfan-DNA adduct detection chromatographic marker

In Vivo Cross-Link vs. Mono-Adduct Abundance in Busulfan-Treated Patients: Quantitative Ratio Defines Biomarker Context

In a clinical adductomics study of six patients receiving busulfan-based chemotherapy prior to hematopoietic cell transplantation, the DNA cross-link N7G-Bu-N7G (corresponding to the deoxyribonucleoside form of 1,4-di(7-guanosyl)butane) was quantified alongside the mono-adduct N7G-Bu-OH [1]. Cross-link levels ranged from 0.38 to 2.02 adducts per 10^6 nucleosides across patients, while mono-adduct levels were substantially higher at 12.8 to 28.2 adducts per 10^6 nucleosides. The mono-adduct-to-cross-link ratio ranged from 6.8:1 to 20.6:1, establishing that the cross-link is the minor but mechanistically critical lesion [1]. This quantitative relationship is specific to busulfan and differs from cross-link ratios observed for nitrogen mustards, where the cross-linker chemistry dictates a distinct adduct profile.

DNA adduct quantification precision medicine busulfan biomarker patient blood analysis

Analytical Sensitivity: LOD/LOQ for Busulfan Cross-Link vs. Mono-Adduct by LC-MS/MS

Guidolin et al. (2023) developed a targeted nanoLC/NSI-HRMS method using synthetic standards of both the cross-link (N7G-Bu-N7G, compound 6) and mono-adduct (N7G-Bu-OH, compound 7) [1]. The limit of detection (LOD) for the cross-link was 0.015 fmol on-column, compared to 0.025 fmol for the mono-adduct. The limit of quantification (LOQ) was 0.05 fmol on-column for the cross-link vs. 0.25 fmol for the mono-adduct, representing a 5-fold lower LOQ for the cross-link adduct. Total recovery for the cross-link standard was 81%, compared to 64% for the mono-adduct [1]. These validated analytical parameters demonstrate that the cross-link adduct can be detected with higher sensitivity than the mono-adduct, supporting its use as the preferred biomarker despite its lower in vivo abundance.

LC-MS/MS quantification limit of detection DNA adductomics method validation

1,4-di(7-Guanosyl)butane: Evidence-Backed Application Scenarios for Scientific Procurement


Synthetic Standard for Busulfan-DNA Adduct Quantification by LC-MS/MS

1,4-di(7-Guanosyl)butane serves as the authentic ribonucleoside precursor for generating the 1,4-di(7-guanyl)butane HPLC marker [1] and is essential for preparing calibration curves for cross-link quantification. The validated LOD of 0.015 fmol and LOQ of 0.05 fmol achieved with this standard [2] enable its use in clinical adductomics workflows measuring busulfan-induced DNA damage in patient samples.

Differentiation of Busulfan-Induced Cross-Links from Other Alkylating Agent Adducts

The compound's unique C4 butane linker and bis-guanosine structure distinguish it from nitrogen mustard cross-links (G-NOR-G, ethyl linker) [3] and hepsulfam cross-links (1,7-bis(guanyl)heptane, C7 linker) [4]. This structural specificity makes it an indispensable reference standard for mass spectrometry-based adductomics studies that aim to identify the alkylating agent source in complex DNA damage mixtures.

Method Development for Busulfan Therapeutic Drug Monitoring via DNA Adduct Biomarkers

As demonstrated by Guidolin et al. (2023), the cross-link N7G-Bu-N7G is detectable in all six patients studied, with levels spanning 0.38–2.02 adducts/10^6 nucleosides [2]. The 1,4-di(7-guanosyl)butane standard enables development of quantitative methods for busulfan precision dosing, where DNA cross-link levels may correlate with therapeutic efficacy and toxicity.

Quality Control Reference for Busulfan-Guanosine Reaction Studies

When investigating busulfan's mechanism of DNA alkylation in vitro, the compound is one of three defined reaction products and the only one that represents the bis-adduct cross-link precursor [1]. Procurement of the pure compound ensures accurate identification of reaction products by UV spectroscopy and mass spectrometry, as originally established by Tong & Ludlum [1].

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